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molecular formula C6H7NO2 B099913 1H-pyrrol-1-ylacetic acid CAS No. 19167-98-7

1H-pyrrol-1-ylacetic acid

Cat. No. B099913
M. Wt: 125.13 g/mol
InChI Key: CHRZYRWWZQCZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06987123B2

Procedure details

To a mixture of potassium hydroxide (16.7 g) and dry DMSO (150 mL), pyrrole (5 g) was added dropwise at 20-25° C., with stirring under nitrogen atmosphere. Stirring was continued for 1 hr at 20-25° C. Ethyl bromoacetate (24.5 g) was added dropwise at 20-25° C. and stirring was continued for 2 hr. In the reaction mixture (150 mL) DM water was added and pH was made acidic (pH=3) with 20% HCl (50 mL). The reaction mixture was extracted with diethyl ether (2×100 mL). The combined organic extract was washed with DM water (100 mL), saturated brine (100 mL) and dried over Na2SO4. The solvent was evaporated to obtain pyrrol-1-yl-acetic acid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.Br[CH2:9][C:10]([O:12]CC)=[O:11].Cl>O.CS(C)=O>[N:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
mixture
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 20-25° C.
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with DM water (100 mL), saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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